![molecular formula C10H17Cl3N2 B1463352 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl CAS No. 1189505-35-8](/img/structure/B1463352.png)
2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl
Overview
Description
2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl, also known as DMCA or para-chloroamphetamine (PCA), is a chemical compound that belongs to the amphetamine class of drugs. It is a synthetic drug that has been used in scientific research to study the central nervous system, particularly the serotonin system.
Scientific Research Applications
Discovery of Nonpeptide Agonists
A landmark study identified a compound structurally related to 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl as a nonpeptidic agonist of the urotensin-II receptor. This discovery, facilitated by a functional cell-based screen, highlighted the compound's significant potential as a pharmacological research tool and a novel drug lead due to its high selectivity and efficacy at the human UII receptor (Croston et al., 2002).
Sigma Receptor Binding Alteration
Another critical area of research involving a compound closely related to 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl was the exploration of its effects on sigma 1 receptor binding. The compound known as BD1047 has been shown to bind with high affinity and selectivity to sigma sites in vitro. This work provides foundational insights into the therapeutic potential of BD1047, especially in attenuating dystonic postures and orofacial dyskinesias associated with sigma-active neuroleptics (Zambon et al., 1997).
Enzymatic Resolution in Herbicide Development
Further expanding the scope of applications, the enzymatic resolution of a closely related compound using Novozym 435 presented an innovative approach to producing optically pure intermediates for novel herbicide synthesis. This technique underscores the compound's versatility and its role in facilitating the development of more effective and selective agrochemicals (Zhang et al., 2018).
Novel Sigma Receptor Ligands
Research on compounds structurally similar to 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl led to the identification of novel sigma receptor ligands. These findings contribute to the understanding of sigma receptors' pharmacology and offer promising new avenues for therapeutic agent development, highlighting the compounds' potential as base structures for further sigma receptor-targeted drug discovery (de Costa et al., 1994).
properties
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-4-3-5-9(11)6-8;;/h3-6,10H,7,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXNAXQWPQIZTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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